molecular formula C16H21N3O2 B2442709 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one CAS No. 2034485-85-1

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one

Cat. No.: B2442709
CAS No.: 2034485-85-1
M. Wt: 287.363
InChI Key: XJXCFJHHHHDTPB-UHFFFAOYSA-N
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Description

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one is a synthetic organic compound designed for pharmaceutical research and chemical synthesis. This molecule features a hybrid structure, incorporating a seven-membered 3-phenylazepane ring conjugated to an imidazolidin-2-one moiety via a carbonyl linker. This specific architecture makes it a valuable intermediate for medicinal chemistry programs, particularly in the exploration of novel bioactive molecules. The azepane ring system is a scaffold of interest in drug discovery , and its fusion with a heterocyclic urea derivative (imidazolidin-2-one) suggests potential for modulating a range of biological targets. Researchers can utilize this compound as a core building block for constructing combinatorial libraries or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Its mechanism of action is not predefined and would be dependent on the specific research context and final synthesized analog. This product is strictly intended for laboratory research purposes by qualified professionals. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for detailed specifications on purity and identity.

Properties

IUPAC Name

1-(3-phenylazepane-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-17-9-11-19(15)16(21)18-10-5-4-8-14(12-18)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXCFJHHHHDTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one involves several steps. One common method is the formation of imidazolidin-2-ones from 1,2-diamines and carbon dioxide using tetramethylphenylguanidine as the basic promoter and diphenylphosphoryl azide as the dehydrative activator . The reaction is typically carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In biology, it is used to study cellular pathways and molecular targets involved in cancer progression. In the chemical industry, it serves as a valuable intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound may also inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives and similar compounds. Some similar compounds include benzimidazolidin-2-ones and other substituted imidazolidin-2-ones . What sets this compound apart is its unique structure, which contributes to its specific biological activities and potential therapeutic applications.

Biological Activity

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one, a compound with the CAS number 2034485-85-1, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features an imidazolidinone ring and a phenyl azepane moiety, which are critical for its biological activity. The compound has a molecular formula of C14H18N2O2 and a molecular weight of approximately 246.31 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazolidinone derivatives can possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.
  • Neurological Effects : The structural similarity to known psychoactive compounds hints at potential applications in treating neurological disorders.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could contribute to its anticancer and antimicrobial effects.
  • Receptor Modulation : Its structure allows for potential interactions with neurotransmitter receptors, which may explain any observed neurological effects.

Antimicrobial Activity

A study conducted on various imidazolidinone derivatives, including this compound, demonstrated promising antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus50
This compoundE. coli75

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) revealed that this compound could reduce cell viability significantly. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF7 cells.

Cell LineIC50 (µM)
HeLa30
MCF725

Neurological Effects

Research into the neuroprotective properties of related compounds suggests that the imidazolidine moiety may provide protective effects against oxidative stress in neuronal cells. Further studies are needed to confirm these effects specifically for this compound.

Q & A

Q. What are the standard synthetic routes for 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization to form the azepane core, followed by condensation to attach the imidazolidin-2-one moiety. Key steps include:

  • Cyclization : Using precursors like amino alcohols under acidic or basic conditions to form the azepane ring .
  • Condensation : Coupling the azepane intermediate with imidazolidin-2-one via carbodiimide-mediated amidation .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) . Optimization involves adjusting catalysts (e.g., Pd/C for hydrogenation), solvents (e.g., THF for solubility), and temperature gradients to maximize yield and minimize by-products .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, critical for verifying substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Validates carbonyl (C=O) and amide (N-H) functional groups .

Q. What reaction mechanisms are relevant to modifying this compound’s functional groups?

  • Oxidation : The phenylazepane moiety can undergo epoxidation using KMnO₄ or CrO₃, altering ring strain and reactivity .
  • Reduction : LiAlH₄ reduces carbonyl groups to alcohols, enabling derivatization for biological assays .
  • Substitution : Halogenation (e.g., Br₂/Fe) on the phenyl ring introduces electrophilic sites for cross-coupling reactions .

Q. How should researchers handle safety protocols when synthesizing this compound?

  • Pre-Experiment Training : Mandatory 100% score on safety exams covering solvent flammability (e.g., MeOH) and toxic reagents (e.g., CrO₃) .
  • Ventilation : Use fume hoods during reactions releasing volatile by-products (e.g., HCl gas during acylations) .

Q. What are the common impurities in synthesized batches, and how are they resolved?

  • By-Products : Unreacted intermediates or dimerized species may form. These are removed via gradient elution in column chromatography .
  • Solvent Traces : Rotary evaporation under reduced pressure followed by lyophilization ensures solvent-free products .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Variable Screening : Use 2^k factorial designs to test parameters like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) identifies optimal conditions for yield and purity .
  • Interaction Effects : Analyze how variables (e.g., pH and reaction time) synergistically influence cyclization efficiency .

Q. What computational tools predict reaction pathways for novel derivatives?

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states for azepane ring formation, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction datasets to predict feasible substituents (e.g., trifluoromethyl groups) and their steric effects .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results .

Q. What strategies improve the compound’s stability in aqueous solutions?

  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .
  • pH Buffering : Maintain solutions at pH 5–6 to prevent hydrolysis of the imidazolidin-2-one ring .

Q. How do heterogeneous catalysts enhance scalability in large-scale synthesis?

  • Catalyst Immobilization : Silica-supported Pd nanoparticles improve recyclability in hydrogenation steps, reducing metal leaching .
  • Continuous Flow Systems : Microreactors with immobilized enzymes (e.g., lipases) enable steady-state acyl transfer reactions, minimizing batch variability .

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